1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound features a thieno[2,3-c]pyrazole core substituted with a methyl group at position 1, a phenyl group at position 3, and a carboxamide moiety at position 3. The amide nitrogen is linked to a 3-(trifluoromethyl)phenyl group, imparting unique electronic and steric properties. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the aromatic systems contribute to π-π interactions in biological targets .
Properties
IUPAC Name |
1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c1-26-19-15(17(25-26)12-6-3-2-4-7-12)11-16(28-19)18(27)24-14-9-5-8-13(10-14)20(21,22)23/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIYXPBWWJKARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, influencing a range of biological processes.
Mode of Action
The trifluoromethyl group is known to enhance the pharmacological activities of many drugs.
Biological Activity
1-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHFNOS
- Molecular Weight : 401.41 g/mol
- CAS Number : 478066-99-8
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated promising results:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | NCI-H460 | 12.50 |
| Example 3 | SF-268 | 42.30 |
These results suggest that the compound may possess potent anticancer properties, with further studies needed to elucidate its mechanisms of action and therapeutic potential .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been assessed for anti-inflammatory effects. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
| Compound | Activity Type | IC (µg/mL) |
|---|---|---|
| Example A | COX-2 Inhibition | 54.65 |
| Example B | Dual Inhibition | >2000 |
These findings indicate that compounds within this chemical class can serve as effective anti-inflammatory agents, potentially providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in clinical applications:
-
Study on Anticancer Properties :
A study published in Molecules evaluated a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-pyrazole derivatives against various cancer cell lines. The results indicated moderate to high cytotoxicity, with specific compounds achieving over 50% inhibition against target cells at concentrations comparable to known chemotherapeutics . -
Anti-inflammatory Research :
Research focused on a novel series of pyrazole-linked compounds demonstrated significant anti-inflammatory activity through selective COX inhibition. The study reported that certain derivatives exhibited superior activity compared to standard drugs like diclofenac sodium .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to act on specific biological targets, making it a candidate for drug development.
- Case Study: Anticancer Activity
Recent studies have shown that thieno[2,3-c]pyrazole derivatives exhibit anticancer properties. For instance, a derivative of this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects, which suggests its potential use in cancer therapy .
Anti-inflammatory Properties
Research indicates that thieno[2,3-c]pyrazole compounds can modulate inflammatory pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert anti-inflammatory effects.
- Case Study: In Vivo Studies
In animal models of inflammation, compounds similar to 1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide have shown a reduction in inflammatory markers, suggesting their utility in treating inflammatory diseases .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It may influence pathways related to mood regulation and cognitive function.
- Case Study: Neuroprotective Effects
In preclinical trials, similar compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Agricultural Chemistry
The compound's unique properties may also find applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics could allow it to target specific pests or weeds effectively.
- Case Study: Herbicidal Activity
Research has indicated that thieno[2,3-c]pyrazole derivatives possess herbicidal activity against certain weed species, suggesting their potential as environmentally friendly agricultural chemicals .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents at the carboxamide position (position 5) and the pyrazole core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Impact on Activity :
- Electron-Withdrawing Groups : Chloro and CF₃ substituents improve antioxidant and receptor-binding activities due to enhanced electrophilicity and hydrophobic interactions .
- Aromatic vs. Aliphatic Amides : Aromatic amides (e.g., 3-(trifluoromethyl)phenyl) generally exhibit higher biological activity than aliphatic analogs (e.g., cyclohexyl), likely due to improved π-stacking .
Pharmacokinetic Trends :
Q & A
What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves condensation reactions starting with thieno[2,3-c]pyrazole precursors. A common method () uses DMF and K₂CO₃ for nucleophilic substitution, forming the pyrazole core. Another approach () employs carboxamide coupling between acid chlorides and aromatic amines. Critical intermediates include the thienopyrazole core and activated carboxylic acid derivatives for amide bond formation. Multi-step syntheses ( ) may involve sodium azide for triazole intermediates .
Which analytical techniques are essential for confirming structural identity and purity?
A combination of techniques is required:
- NMR (¹H/¹³C): Verifies substituent positions and amide linkages.
- HRMS: Confirms molecular formula.
- FT-IR: Identifies carbonyl stretching (~1650 cm⁻¹).
- HPLC: Ensures purity (≥95%).
highlights PubChem-derived InChI keys and SMILES notations for digital validation .
How can reaction conditions be optimized for improved yield during scale-up?
Use design of experiments (DoE) to vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperature (40–60°C). recommends polar aprotic solvents for enhanced nucleophilicity. Inert atmospheres (N₂/Ar) and real-time monitoring (TLC/IR) minimize side reactions .
What methodological considerations are critical for biological activity evaluation?
- Standardized conditions: pH 7.4 buffer, ≤1% DMSO, and positive controls ().
- Dose-response curves: Span 5-log concentrations with triplicates.
- Solubility solutions: Use co-solvents (PEG-400/water) or nanoformulations.
Orthogonal assays (fluorescence polarization, SPR) validate binding specificity .
How can aqueous solubility be enhanced without compromising target affinity?
Introduce ionizable groups (tertiary amines) or polar substituents (hydroxyl, morpholine) on phenyl rings. shows improved solubility via 2-hydroxyethyl substitution. Pro-drug approaches (hydrolyzable esters) and computational logP predictions guide modifications .
What SAR trends are observed in analogs of this compound?
- Trifluoromethyl at C-3: Enhances metabolic stability.
- Electron-withdrawing groups on N-phenyl ring: Improve binding.
- Methyl on thieno ring: Optimizes steric complementarity.
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Pyrazole C-3 | CF₃ vs. CH₃ | 3.2x ↑ t₁/₂ | |
| N-Phenyl ring | 3-F vs. 4-F | IC₅₀ 450→220 nM | |
| Thieno ring | Methyl vs. H | 89% target occupancy |
How should discrepancies in reported IC₅₀ values be addressed?
Analyze variables: assay format (cell-free vs. whole-cell), ATP concentrations, compound purity, and pH/temperature deviations. Normalize data using reference compounds and perform meta-analysis with mixed-effects models. Replicate experiments under harmonized protocols () .
Which computational methods predict binding modes to kinase targets?
Use induced-fit docking (Schrödinger Suite) with explicit water molecules. validated poses via 50-ns molecular dynamics (AMBER). Pharmacophore models should account for CF₃ electrostatics and amide H-bonding. Mutagenesis of predicted contact residues validates predictions .
What technical challenges arise during kilogram-scale synthesis?
- Exothermic reactions: Use jacketed reactors (±0.5°C control).
- Heterogeneous mixing: High-shear mixers for amidation.
- Purification: Gradient crystallization (ethanol/water).
emphasizes pH monitoring to prevent saponification .
Are there bioisosteric heterocyclic cores with improved synthetic accessibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
